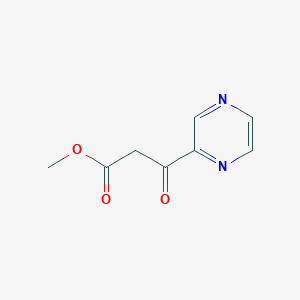

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Descripción general

Descripción

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a compound that can be associated with various chemical reactions and syntheses. It is structurally related to a variety of compounds that have been synthesized and studied for their chemical properties and potential applications. For instance, compounds with similar structural motifs have been used in the synthesis of seed germination stimulants, as well as in the creation of molecules with antioxidant activity .

Synthesis Analysis

The synthesis of compounds related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate often involves multi-step reactions that can include Michael-Wittig condensations, Ti-crossed aldol additions, and pseudo-multicomponent reactions . For example, the synthesis of highly functionalized 2-cyclohexenonedicarboxylates was achieved through a novel Michael-Wittig reaction, demonstrating the versatility of these methods in creating complex molecules . Additionally, the stereoselective synthesis of related compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been reported, which is crucial for the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-oxo-3-(pyrazin-2-yl)propanoate has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . Crystallographic analysis has also been employed to determine the precise arrangement of atoms within the crystal lattice, providing insights into the conformational preferences and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Compounds with the pyrazinyl moiety have been involved in a range of chemical reactions. These include Knoevenagel condensations, Michael additions, and regioselective cascade reactions . The reactivity of these compounds can be influenced by the presence of substituents, which can lead to different reaction pathways and products. For example, the introduction of highly basic aliphatic amines into the oxazole ring has been explored, showcasing the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's reactivity and physical state . The antioxidant activity of these compounds has been evaluated, indicating potential applications in the field of health and medicine . Moreover, the solubility, melting points, and stability of these compounds can vary significantly, which is important for their practical applications and handling .

Aplicaciones Científicas De Investigación

Study of Hydrogen Bonding The compound demonstrates intriguing hydrogen bonding characteristics, crucial for molecular interaction and stability in various chemical contexts. A study highlighted the strong intramolecular hydrogen bonding in certain ethanoic and propanoic acids, contributing to a unique 8-membered chelate ring structure, which could have implications for the molecular behavior of similar compounds (Dobbin et al., 1993).

Molecular Probes and Sensors Research on coumarin–pyrazolone probes synthesized from derivatives of methyl 3-oxo-3-(pyrazin-2-yl)propanoate unveils their potential in detecting Cr3+ ions, indicating the compound's utility in developing highly sensitive detection mechanisms for ions in biological and environmental samples (Mani et al., 2018).

Heterocyclic Chemistry The compound is a precursor in transformations into diverse heterocyclic structures, such as imidazo[1,2-a]pyridines, contributing to the vast field of heterocyclic chemistry and its applications in drug design and other areas (Kolar et al., 1996).

Synthesis of Novel Compounds It serves as a starting material for synthesizing new derivatives, like 3-(pyrimidinyl)propanoates, showcasing its versatility in creating novel compounds with potential applications in various scientific and industrial fields (Flores et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.

Propiedades

IUPAC Name |

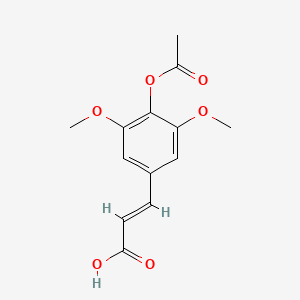

methyl 3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIAEBPGRWAKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.